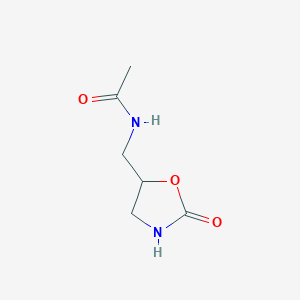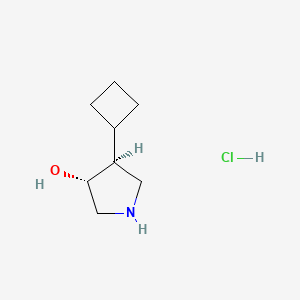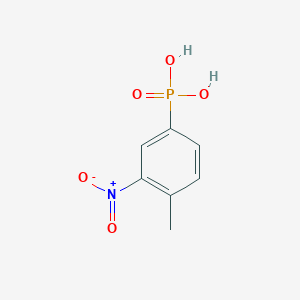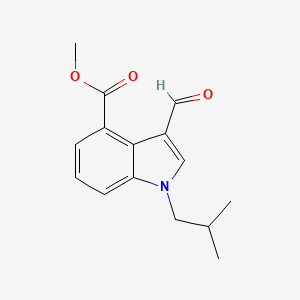
5-Acetylaminomethyl-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetylaminomethyl-2-oxazolidinone is a heterocyclic compound that belongs to the oxazolidinone class This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylaminomethyl-2-oxazolidinone typically involves the cyclization of β-hydroxy amides. One common method is the use of Deoxo-Fluor® reagent at room temperature, which facilitates the cyclodehydration of β-hydroxy amides to form oxazolines. These oxazolines can then be oxidized to oxazolidinones using reagents such as manganese dioxide .
Industrial Production Methods
Industrial production of this compound often employs microwave irradiation in a chemical paste medium. This method uses urea and ethanolamine as starting materials, with nitromethane acting as a catalyst to absorb microwaves and generate hot spots, leading to efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetylaminomethyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazolidinones using oxidizing agents like manganese dioxide.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: N-arylation reactions using aryl bromides and palladium catalysts to introduce aryl groups onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, Deoxo-Fluor®.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts, aryl bromides, phosphine ligands.
Major Products Formed
Oxidation: Formation of oxazolidinones from oxazolines.
Reduction: Formation of reduced oxazolidinone derivatives.
Substitution: Formation of N-aryl oxazolidinones.
Wissenschaftliche Forschungsanwendungen
5-Acetylaminomethyl-2-oxazolidinone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Acetylaminomethyl-2-oxazolidinone, particularly in its role as an antibiotic, involves binding to the 50S ribosomal subunit of bacteria. This binding inhibits protein synthesis by preventing the formation of a functional 70S initiation complex, which is essential for bacterial reproduction . This unique mechanism makes it effective against bacteria that have developed resistance to other antibiotics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
5-Acetylaminomethyl-2-oxazolidinone is unique due to its specific structural features and reactivity. Its ability to undergo various chemical transformations and its potential as a chiral auxiliary in asymmetric synthesis distinguish it from other oxazolidinones .
Eigenschaften
Molekularformel |
C6H10N2O3 |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)7-2-5-3-8-6(10)11-5/h5H,2-3H2,1H3,(H,7,9)(H,8,10) |
InChI-Schlüssel |
RNJIQYVMKXWZBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1CNC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate](/img/structure/B13890124.png)

![N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide](/img/structure/B13890134.png)
![5-[[Benzyl(methyl)amino]methyl]-2-methylaniline](/img/structure/B13890141.png)
![4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid](/img/structure/B13890153.png)


![Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B13890172.png)

![3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B13890184.png)




